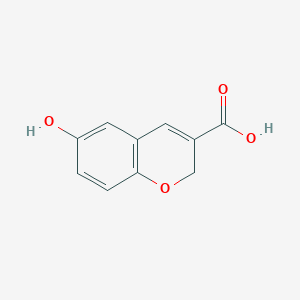

6-hydroxy-2H-chromene-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-hydroxy-2H-chromene-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8O4 and its molecular weight is 192.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-hydroxy-2H-chromene-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves oxidation of 6-hydroxy-2H-chromene-3-carbaldehyde derivatives. A common approach uses sodium perchlorate (NaClO₄) in aqueous solution with sodium bisulfite (NaHSO₃) to oxidize the aldehyde group to a carboxylic acid . For example, derivatives like 4-oxo-4H-chromene-3-carboxylic acid are synthesized via this route, achieving yields of 46–94% depending on substituents (Table 1). Optimization includes adjusting reaction time, temperature (e.g., reflux in dichloromethane), and stoichiometry of oxidizing agents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Table 1: Representative Yields of Chromene Derivatives

| Substituent | Yield (%) | Conditions |

|---|---|---|

| 6-Bromo | 76.9 | NaHSO₃, DCM, 24 h |

| 6-Methoxy | 46.0 | NaClO₄, H₂O, reflux |

| 6-Methyl | 94.0 | NaHSO₃, EtOH, 12 h |

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: Key characterization methods include:

- IR Spectroscopy : Confirms carboxylic acid (-COOH) via O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.5 ppm) and hydroxyl/carboxylic acid protons (broad signals at δ 10–12 ppm). ¹³C NMR identifies the carbonyl carbon (δ ~165–175 ppm) and chromene ring carbons .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX programs refine structures with R factors < 0.1) .

Q. What physicochemical properties influence its reactivity and stability?

Methodological Answer:

- Acidity : The carboxylic acid group has a pKa ~2.5–4.2 (similar to benzoic acid, influenced by electron-withdrawing substituents) .

- Solubility : Polar solvents (e.g., DMSO, methanol) enhance solubility due to hydrogen bonding.

- Thermal Stability : Decomposition occurs above 200°C, requiring storage at 2–8°C in inert atmospheres .

Table 2: Comparative pKa Values of Carboxylic Acids

| Compound | pKa | Reference |

|---|---|---|

| Benzoic acid | 4.2 | |

| Chloroacetic acid | 2.86 | |

| 6-Hydroxy-chromene acid | ~3.5* | Estimated |

| *Estimated based on substituent effects. |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer: Discrepancies often arise from:

- Reaction Conditions : Variations in solvent purity, catalyst loading, or oxidation time (e.g., 6-methoxy derivatives show lower yields due to steric hindrance) .

- Analytical Calibration : Standardize NMR referencing (e.g., TMS at 0 ppm) and validate IR peak assignments using computational tools (e.g., DFT simulations).

- Reproducibility : Conduct triplicate experiments and compare with literature protocols (e.g., NaHSO₃ vs. NaClO₄ efficiency) .

Q. What crystallographic strategies are employed for structural elucidation?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DMF disolvate systems) . Use SHELXL for refinement, achieving R factors < 0.05 by optimizing hydrogen atom positions and thermal parameters .

- Twinned Data Analysis : Apply SHELXPRO to handle pseudo-merohedral twinning, common in chromene derivatives due to planar symmetry .

Q. How can computational modeling predict acid-base behavior or reactivity?

Methodological Answer:

- pKa Prediction : Use QSPR models (Quantitative Structure-Property Relationships) incorporating Hammett constants (σ) for substituent effects .

- Reactivity Simulations : DFT (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

属性

分子式 |

C10H8O4 |

|---|---|

分子量 |

192.17 g/mol |

IUPAC 名称 |

6-hydroxy-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C10H8O4/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4,11H,5H2,(H,12,13) |

InChI 键 |

VBHVAOHRNSIOAI-UHFFFAOYSA-N |

规范 SMILES |

C1C(=CC2=C(O1)C=CC(=C2)O)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。